Product packaging for Sodium N-lauroylsarcosinate(Cat. No.:CAS No. 137-16-6)

Sodium N-lauroylsarcosinate

Cat. No.: B087163
CAS No.: 137-16-6
M. Wt: 294.39 g/mol
InChI Key: BZXMNFQDWOCVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium N-Lauroylsarcosinate (SNLS), also known as sarkosyl, is an anionic surfactant derived from sarcosine and a natural fatty acid (often coconut-derived), supplied as a high-purity (95%) solid with a molecular weight of 293.38 g/mol . This amino acid-based surfactant is valued in research for its excellent biodegradability, low toxicity, and strong reactivity, making it a subject of interest for environmentally friendly applications . Its structure features a hydrophobic 12-carbon lauroyl chain and a hydrophilic carboxylate group, which is negatively charged at pH levels above approximately 3.6, contributing to its effective surface-active properties . In industrial research, SNLS has proven to be a highly effective and selective collector in the froth flotation process for mineral beneficiation. Studies demonstrate its preference for adsorbing onto dolomite over apatite, enabling the efficient separation of these minerals to produce phosphate concentrates with higher P2O5 content and significantly lower MgO impurities . In the life sciences, its mildness and compatibility with biological systems are key investigative areas. Research explores its mechanism of forming micelle-like aggregates and pH-sensitive vesicles when combined with other amphiphiles like 1-decanol or sorbitan monolaurate . These aggregates are studied for their potential to act as carriers for enhancing the dermal permeability of pharmaceutical compounds . Furthermore, its role as a gentle foaming and cleansing agent is relevant for developing formulations for sensitive skin and mucous membranes . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for use in human or animal consumption. Safety and Handling: This compound may cause serious eye damage, skin irritation, and is fatal if inhaled . Researchers should consult the Safety Data Sheet (SDS) prior to use and utilize appropriate personal protective equipment (PPE). Molecular Formula: C 15 H 28 NNaO 3 CAS Number: 137-16-6 EC Number: 205-281-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H29NNaO3 B087163 Sodium N-lauroylsarcosinate CAS No. 137-16-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

137-16-6

Molecular Formula

C15H29NNaO3

Molecular Weight

294.39 g/mol

IUPAC Name

sodium;2-[dodecanoyl(methyl)amino]acetate

InChI

InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;/h3-13H2,1-2H3,(H,18,19);

InChI Key

BZXMNFQDWOCVMU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)O.[Na]

Other CAS No.

137-16-6

physical_description

Dry Powder, Liquid;  Liquid
White powder;  [Sigma-Aldrich MSDS]

Pictograms

Corrosive; Acute Toxic; Irritant

Synonyms

Gardol
lauroyl sarcosine
N-dodecanoyl-N-methylglycine
N-lauroyl sarcosinate
N-lauroyl sarcosine
N-lauroyl-N-methylaminoacetic acid
N-lauroylsarcosinate
N-lauroylsarcosine
N-lauroylsarcosine sodium salt
N-methyl-N-(1-oxododecyl)glycine sodium salt (1:1)
sarcosyl NL
sarkosyl
sarkosyl L
sarkosyl NL
sarkosyl NL 30
sarkosyl, ammonium salt
sarkosyl, potassium salt
sodium lauroyl sarcosinate
sodium N-lauroyl sarcosinate
sodium N-lauroylsarcosinate
sodium N-laurylsarcosinate

vapor_pressure

0.02 [mmHg]

Origin of Product

United States

Synthetic Pathways and Derivation of Sodium N Lauroylsarcosinate

Established Synthesis Methodologies

The primary industrial production method for sodium N-lauroylsarcosinate is the Schotten-Baumann reaction. google.comgoogle.comglobethesis.com This method involves the reaction of lauroyl chloride with sodium sarcosinate in the presence of a base. google.comgoogle.com The reaction is typically carried out in a mixed-phase system, often using an organic solvent like acetone (B3395972) or ethanol (B145695) with water. globethesis.com The process is known for being rapid and yielding a clean product. google.com

Another established method involves a two-step process starting from lauric acid. In the first step, lauroyl chloride is prepared from lauric acid. Subsequently, the lauroyl chloride undergoes the Schotten-Baumann reaction with sodium sarcosinate. google.comgoogle.com

A variation of the synthesis involves the direct reaction of lauric acid with sarcosine (B1681465), which is then neutralized with sodium hydroxide (B78521) to form the final salt. smolecule.com Additionally, a method has been developed that uses lauric acid and methanol (B129727) to produce the intermediate methyl laurate, which then reacts with sodium sarcosinate in the presence of sodium methoxide (B1231860) as a catalyst. google.com

Precursor Compounds and Reaction Mechanisms

The synthesis of this compound relies on several key precursor compounds. The specific precursors used depend on the chosen synthetic route.

The most common precursors are:

Lauric Acid: A saturated fatty acid that serves as the source of the lauroyl group. google.comgoogle.com

Sarcosine: An N-methyl derivative of the amino acid glycine (B1666218). smolecule.comatamanchemicals.com

Lauroyl Chloride: An acyl chloride derived from lauric acid, often used in the Schotten-Baumann reaction. google.comgoogle.comatamanchemicals.com

Sodium Sarcosinate: The sodium salt of sarcosine, used in the reaction with lauroyl chloride. google.comgoogle.com

Thionyl Chloride or Phosphoryl Chloride: Reagents used to convert lauric acid into lauroyl chloride. globethesis.comgoogle.com

Sodium Hydroxide: Used as a base to maintain alkaline conditions during the Schotten-Baumann reaction and for neutralization. atamanchemicals.comgoogle.com

Methanol and Sodium Methoxide: Used in an alternative synthesis route involving the formation of methyl laurate. google.com

The core reaction mechanism is the nucleophilic acyl substitution, specifically an amidation reaction. In the Schotten-Baumann approach, the amino group of sodium sarcosinate acts as a nucleophile, attacking the electrophilic carbonyl carbon of lauroyl chloride. The reaction proceeds under alkaline conditions, which neutralize the hydrochloric acid byproduct. google.com

Table 1: Key Precursor Compounds and their Roles

Precursor Compound Role in Synthesis
Lauric Acid Source of the hydrophobic lauroyl group
Sarcosine Provides the hydrophilic amino acid head
Lauroyl Chloride Activated form of lauric acid for acylation
Sodium Sarcosinate Nucleophile in the Schotten-Baumann reaction
Thionyl Chloride Chlorinating agent for lauric acid
Sodium Hydroxide Base for pH control and neutralization

Green Chemistry Principles in this compound Synthesis

Efforts have been made to align the synthesis of this compound with the principles of green chemistry. A key focus has been the replacement of hazardous reagents and solvents. For instance, research has explored using ethanol instead of the more toxic and volatile acetone in the Schotten-Baumann reaction. globethesis.com

Another green approach involves the direct synthesis from coconut oil and sodium glycinate (B8599266), avoiding the use of acyl chlorides and the associated byproducts. scirp.org This method reduces waste and utilizes renewable feedstocks. Furthermore, enzymatic synthesis routes are being investigated. chalmers.seresearchgate.net Enzymes can catalyze the acylation of amino acids under mild conditions, potentially reducing energy consumption and the formation of byproducts. chalmers.seresearchgate.net

The development of catalytic methods, such as using N-acyl amino acid surfactants themselves as catalysts for the chlorination of fatty acids, represents another step towards a more sustainable process. google.comgoogle.com This approach minimizes the need for external catalysts that might contaminate the final product. google.com

Fundamental Colloid and Interfacial Science of Sodium N Lauroylsarcosinate

Surfactant Classification and Anionic Characteristics of Sodium N-Lauroylsarcosinate

This compound, also known as sarkosyl, is classified as an anionic surfactant. pcc.euatamankimya.comwikipedia.org Its amphiphilic nature stems from its molecular structure, which consists of a hydrophobic 12-carbon lauroyl tail and a hydrophilic carboxylate headgroup. atamankimya.comwikipedia.org The nitrogen atom within the amide linkage is not pH active, meaning it remains neutrally charged across all aqueous solutions, regardless of the pH. wikipedia.org The carboxylate group, however, has a pKa of approximately 3.6, leading to a negative charge in solutions with a pH greater than about 5.5. wikipedia.org

This N-acyl amino acid surfactant is derived from sarcosine (B1681465), an amino acid, which contributes to its mild and biodegradable properties. atamankimya.combohrium.com It is often produced from natural fatty acids and N-methyl glycine (B1666218) (sarcosine). atamankimya.com As an anionic surfactant, it is valued for its foaming, cleansing, and conditioning properties in a variety of applications. pcc.euatamankimya.com It demonstrates excellent chemical stability and is compatible with a wide range of other ingredients, including glycols, silicones, and phosphate (B84403) esters. pcc.euatamanchemicals.com

Self-Assembly and Aggregation Phenomena

The self-assembly of surfactants like this compound is a spontaneous process driven by non-covalent interactions to form stable, organized structures in solution. bohrium.com This behavior is influenced by a variety of factors including the molecular structure of the surfactant, intermolecular interactions, and the surrounding medium. iitkgp.ac.innih.gov

In aqueous solutions, this compound molecules, above a certain concentration, aggregate to form micelles. iitkgp.ac.injocpr.com This process, known as micellization, is a key characteristic of surfactants. jocpr.com The hydrophobic lauroyl chains form the core of the micelle to minimize contact with water, while the hydrophilic carboxylate headgroups are exposed to the aqueous environment. jocpr.com

The ability of this compound to form micelles is influenced by intermolecular hydrogen bonding. iitkgp.ac.innih.gov However, unlike some other N-acyl amino acid surfactants, the presence of an N-methyl group in this compound prevents the formation of intermolecular hydrogen bonds between adjacent amide groups. researchgate.net This structural feature affects the packing of the surfactant molecules in the resulting aggregates. iitkgp.ac.inresearchgate.net

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. wikipedia.org Below the CMC, surfactant molecules exist predominantly as monomers in the solution. jocpr.com Above the CMC, any additional surfactant molecules added to the system will primarily form micelles. wikipedia.org

The CMC of this compound has been determined using various techniques, including surface tensiometry, conductometry, and fluorescence spectroscopy. iitkgp.ac.inacs.orgnih.gov The reported CMC values can vary depending on the measurement method used. researchgate.net For instance, in one study, the CMC in a pH 7.0 phosphate buffer at 25°C was determined to be different when measured by surface tension versus fluorescence methods. iitkgp.ac.in

Several factors can influence the CMC of this compound:

Temperature: An increase in temperature can have a dual effect. It can decrease the hydration of the hydrophilic headgroups, which favors micellization and lowers the CMC. aatbio.com Conversely, it can also disrupt the structured water around the hydrophobic tail, which disfavors micellization and can lead to an increase in the CMC. jocpr.comaatbio.com For this compound, studies have shown that the CMC generally increases with a rise in temperature. jocpr.com

pH: The pH of the solution can significantly impact the CMC. For anionic surfactants with a carboxylate headgroup like this compound, a decrease in pH can lead to a reduction in the CMC. researchgate.netaatbio.com

Additives: The presence of electrolytes and other organic molecules can alter the CMC. High ionic strength in a solution can reduce the repulsion between the negatively charged headgroups, thereby promoting micelle formation at a lower concentration (lower CMC). aatbio.com The addition of certain organic compounds can also affect the CMC by interacting with the surfactant molecules or altering the solvent properties. jocpr.comaatbio.com For example, the addition of ethylenediamine (B42938) and L-Lysine.HCL has been shown to decrease the CMC of this compound. jocpr.com

Table 1: Critical Micelle Concentration (CMC) of this compound under Various Conditions

Method Temperature (°C) Medium CMC (mM) Reference
Surface Tension 25 pH 7.0 Phosphate Buffer 3.8 ± 0.3 iitkgp.ac.in
Fluorescence 25 pH 7.0 Phosphate Buffer 3.9 ± 0.3 iitkgp.ac.in
Conductivity 25 Water 13.9 jocpr.com
Various Not Specified Water 9 - 14 researchgate.netresearchgate.net

The thermodynamic parameters of micellization, including the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic), provide insight into the spontaneity and driving forces of the micellization process. These parameters can be determined from the temperature dependence of the CMC. researchgate.netajchem-a.com

For this compound, the micellization process is generally spontaneous, as indicated by a negative Gibbs free energy of micellization. acs.orgajchem-a.com The process is often entropy-driven, meaning that the increase in entropy from the release of structured water molecules around the hydrophobic tails is a major contributor to the spontaneity of micelle formation. jocpr.comresearchgate.net

The enthalpy of micellization (ΔH°mic) for this compound is typically negative, indicating that the process is exothermic. ajchem-a.com Enthalpy-entropy compensation has been observed for this compound systems in the presence of various additives, suggesting a consistent mechanism of micellization across different conditions. researchgate.netresearcher.life

Table 2: Thermodynamic Parameters of Micellization for this compound

Parameter Value Conditions Reference
ΔG°mic Negative Aqueous solution acs.orgajchem-a.com
ΔH°mic Negative Aqueous solution ajchem-a.com
Driving Force Entropy-driven Aqueous solution jocpr.comresearchgate.net

The aggregation number (Nagg) represents the average number of surfactant molecules that assemble to form a single micelle. acs.org The hydrodynamic diameter (dh) refers to the effective size of the micellar aggregate in solution, including any associated solvent molecules. iitkgp.ac.in These parameters are crucial for understanding the size and structure of the self-assembled aggregates.

For this compound, the aggregation number and hydrodynamic diameter can be determined using techniques such as time-resolved fluorescence quenching and dynamic light scattering (DLS), respectively. iitkgp.ac.inacs.org In aqueous solutions at neutral pH and 25°C, this compound typically forms small, spherical micelles. iitkgp.ac.innih.gov DLS measurements have shown that these micelles can have a hydrodynamic diameter in the range of 3-10 nm. iitkgp.ac.in

The aggregation number and hydrodynamic diameter can be influenced by factors such as the presence of co-surfactants or other additives. For instance, when mixed with certain cationic surfactants, this compound can form larger aggregates, including vesicles with hydrodynamic diameters ranging from 50 to 200 nm. iitkgp.ac.in

This compound micelles can exhibit different morphologies depending on the solution conditions. While they typically form small, spherical micelles in simple aqueous solutions, they can undergo structural transitions to other forms, such as wormlike micelles or vesicles, under specific circumstances. iitkgp.ac.innih.govajchem-a.com

Spherical Micelles: In standard aqueous solutions above its CMC, this compound primarily forms small spherical micelles. iitkgp.ac.innih.gov This has been confirmed by techniques such as high-resolution transmission electron microscopy (HRTEM). iitkgp.ac.in

Wormlike Micelles: The formation of elongated, wormlike micelles can be induced by the addition of certain co-surfactants or salts. researcher.liferesearchgate.net For example, in mixed systems with the zwitterionic surfactant cocamidopropyl betaine (B1666868) (CAPB), this compound can form wormlike micelles, leading to a significant increase in the viscosity of the solution. researcher.liferesearchgate.net

Vesicles: In the presence of specific cationic surfactants, this compound can self-assemble into vesicles, which are enclosed bilayer structures. iitkgp.ac.inresearchgate.net For instance, mixtures of this compound with N-cetylpyridinium chloride (CPC) can lead to the coexistence of disk-like micelles and pH-responsive small unilamellar vesicles. iitkgp.ac.in

These structural transitions are driven by changes in the packing parameter of the surfactant molecules, which can be influenced by factors like electrostatic interactions, steric effects, and hydrogen bonding with co-surfactants. iitkgp.ac.intechnion.ac.il

Interfacial Activity and Adsorption Characteristics

This compound, an anionic surfactant derived from the amino acid sarcosine, exhibits significant interfacial activity, which is fundamental to its function in various applications. mdpi.comatamanchemicals.com This activity stems from its amphiphilic molecular structure, consisting of a hydrophobic lauroyl (dodecanoyl) tail and a hydrophilic N-methylglycinate (sarcosinate) headgroup. mdpi.com

Surface Tension Reduction Mechanisms

This compound is highly effective at reducing the surface tension of water. atamanchemicals.comatamankimya.com This is achieved through the spontaneous adsorption of its molecules at the air-water interface. The hydrophobic tails orient themselves away from the aqueous phase, protruding into the air, while the hydrophilic headgroups remain immersed in the water. mdpi.comatamanchemicals.com This molecular arrangement disrupts the cohesive energy at the water's surface, thereby lowering the surface tension.

The efficiency and effectiveness of surface tension reduction are key parameters. The critical micelle concentration (CMC) is the concentration at which the surfactant monomers in the bulk solution begin to self-assemble into micelles, and the surface tension reaches its minimum value. For this compound, the CMC is influenced by factors such as pH and temperature. researchgate.netresearchgate.net In aqueous solutions, the CMC of this compound has been reported to be in the range of 6.2 mM to 14.57 mM, depending on the conditions and measurement technique. researchgate.netsigmaaldrich.comsigmaaldrich.com For instance, at 30 °C, a CMC of 14.57 mM has been noted. sigmaaldrich.comsigmaaldrich.com The presence of electrolytes can also affect the CMC; for example, in a 20 mM phosphate buffer at pH 7.9, the CMC was found to be 6.2 mM, lower than the 13 mM observed in pure water due to the increased concentration of counter ions (Na+). researchgate.net

The structure of the surfactant molecule itself plays a crucial role. The presence of the N-methyl group in the headgroup of this compound introduces steric hindrance, which can affect the packing of the surfactant molecules at the interface compared to its non-methylated counterpart, sodium N-lauroyl glycinate (B8599266). iitkgp.ac.in This steric hindrance results in a less tightly packed interfacial layer. iitkgp.ac.in

The interaction with other surfactants can also significantly influence surface tension reduction. When mixed with cationic surfactants like N-cetylpyridinium chloride (CPC) or N-dodecylpyridinium chloride (DPC), this compound exhibits strong synergistic interactions. researchgate.netbohrium.com These interactions lead to much lower CMCs and surface tension values at the CMC compared to the individual surfactants. researchgate.net This synergistic effect is attributed to the electrostatic attraction between the oppositely charged headgroups, allowing for a more compact packing of the surfactant molecules at the interface. csic.es

Adsorption Behavior at Interfaces (e.g., Air-Water, Solid-Liquid)

The adsorption of this compound at interfaces is a key aspect of its functionality.

Air-Water Interface: At the air-water interface, this compound molecules form a monolayer, with their hydrophobic tails directed towards the air and hydrophilic heads towards the water. mdpi.com The effectiveness of this adsorption can be quantified by the maximum surface excess concentration (Γmax) and the minimum area per molecule (Amin). Γmax represents the maximum concentration of surfactant molecules that can be packed into the interface, while Amin is the area each molecule occupies. iitkgp.ac.in

Studies have shown that for this compound, the steric hindrance from the N-methyl group results in a larger Amin value compared to sodium N-lauroyl glycinate, indicating less dense packing at the air-water interface. iitkgp.ac.in The presence of electrolytes can influence these parameters. For instance, in the presence of MgCl2, the Γmax value increases, and consequently, Amin decreases due to the reduction of electrostatic repulsion between the headgroups. acs.org Conversely, with Na2SO4, an opposite trend is observed. acs.org

The table below presents some reported interfacial properties for this compound.

PropertyValueConditionsReference
Critical Micelle Concentration (CMC)14.57 mM30 °C sigmaaldrich.comsigmaaldrich.com
Critical Micelle Concentration (CMC)6.2 mM20 mM phosphate buffer, pH 7.9 researchgate.net
Critical Micelle Concentration (CMC)13 mMPure water researchgate.net
Minimum Area per Molecule (Amin)0.671 nm²In the presence of NaCl acs.org
Minimum Area per Molecule (Amin)0.814 nm²In the presence of MgCl₂ acs.org
Minimum Area per Molecule (Amin)0.933 nm²In the presence of Na₂SO₄ acs.org

Solid-Liquid Interface: this compound also adsorbs onto solid surfaces, a property utilized in applications like lubrication and mineral flotation. mdpi.comconicet.gov.ar The adsorption on solid surfaces can modify the surface properties, such as wettability. For example, aqueous solutions of this compound have been shown to increase the wettability of surfaces. mdpi.com

The interaction with charged surfaces is particularly relevant. In the case of montmorillonite (B579905) clay, which has a negatively charged surface, the adsorption of the anionic this compound can be influenced by the presence of a cationic surfactant like cetylpyridinium (B1207926) chloride (CP+). conicet.gov.ar Studies have shown that the two surfactants can co-adsorb, with the cationic surfactant first adsorbing to the negatively charged clay surface, which then facilitates the adsorption of the anionic surfactant. conicet.gov.ar

Rheological Properties of this compound Solutions

The rheological, or flow, properties of this compound solutions are dependent on the concentration of the surfactant and the resulting microstructure of the solution. bohrium.com

Below the critical micelle concentration (CMC), the solution behaves as a simple Newtonian fluid, with viscosity close to that of water. However, above the CMC, the formation of micelles can significantly alter the rheology. bohrium.com this compound typically forms small, spherical micelles in aqueous solutions. iitkgp.ac.inbohrium.com

The rheology can be further influenced by the addition of other components. For instance, in mixed surfactant systems, such as with cocamide monoethanolamine (CMEA) and lauryl glucoside (LG), this compound can form elongated, wormlike micelles. bohrium.com These wormlike micelles can entangle, leading to a significant increase in the viscosity of the solution and the emergence of viscoelastic properties.

Furthermore, this compound has been found to act as a gelling agent in aquo-organic mixtures upon heating and cooling. bohrium.com This gelation behavior is attributed to the self-assembly of the surfactant molecules into a three-dimensional network that immobilizes the solvent. The mechanical stability and morphology of these gels are influenced by the molecular packing of the surfactant molecules. bohrium.com

The table below summarizes the types of aggregates formed by this compound and their impact on rheology.

SystemAggregate StructureRheological BehaviorReference
Aqueous solution above CMCSpherical micellesNewtonian iitkgp.ac.inbohrium.com
Mixed with CMEA and LGWormlike micellesViscoelastic bohrium.com
Aquo-organic mixtures (heat-cool)3D networkGel formation bohrium.com

Mechanistic Investigations of Sodium N Lauroylsarcosinate Interactions

Interaction with Biological Macromolecules

Sodium N-lauroylsarcosinate, an anionic surfactant, is widely utilized in biochemical and molecular biology research for its ability to interact with and modify the properties of biological macromolecules. Its amphiphilic nature, possessing both a hydrophobic lauroyl chain and a hydrophilic carboxylate group, allows it to disrupt non-covalent interactions within and between these molecules, leading to a range of applications from solubilization to purification.

Protein Solubilization and Denaturation Mechanisms

This compound is an effective agent for both the solubilization and denaturation of proteins. Its mechanism of action involves the disruption of the complex structures that maintain a protein's native conformation. The hydrophobic tail of the surfactant interacts with the nonpolar regions of the protein, while the hydrophilic head interacts with the aqueous solvent. This process effectively coats the protein, breaking up protein-protein aggregates and unfolding the polypeptide chain.

At concentrations above its critical micelle concentration (CMC), this compound forms micelles that can encapsulate hydrophobic portions of proteins, further aiding in their solubilization. This is particularly useful for integral membrane proteins, which are notoriously difficult to dissolve in aqueous buffers. The surfactant disrupts the lipid bilayer, freeing the membrane proteins and keeping them soluble in a micellar environment. While it is considered a denaturing surfactant, it is generally regarded as less harsh than sodium dodecyl sulfate (B86663) (SDS).

Membrane Protein and Glycoprotein Separation Methodologies

The selective solubilization properties of this compound are exploited in methodologies for the separation of membrane proteins and glycoproteins. It has been shown to selectively solubilize the inner cytoplasmic membrane of bacteria like Escherichia coli, leaving the outer membrane relatively intact. This differential solubility allows for the separation of the protein components of these two distinct membrane systems.

This selectivity is valuable for isolating specific protein complexes and for proteomic studies comparing the protein composition of different cellular compartments. For instance, researchers can use a this compound treatment followed by centrifugation to pellet the outer membranes, while the solubilized inner membrane proteins remain in the supernatant for further analysis. This approach has been successfully used to isolate major outer membrane proteins from various bacterial species.

Protein Refolding Studies Utilizing this compound

Recombinant proteins expressed in bacterial systems often form insoluble aggregates known as inclusion bodies. A significant challenge in biotechnology is the recovery of functional proteins from these aggregates, a process that typically involves solubilization followed by refolding. This compound has proven to be a valuable tool in this process.

It is used to solubilize the aggregated proteins from inclusion bodies under conditions that are often milder than those required with strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride. Once solubilized, the protein-sarkosyl complexes can be subjected to refolding protocols. Often, this involves the removal of the surfactant through methods like dialysis or the use of cyclodextrins, which allows the protein to refold into its native, biologically active conformation. In some protocols, this compound is used in combination with other detergents, such as Triton X-100 and CHAPS, to enhance the recovery of functional proteins.

ApplicationProtein TypeKey Findings
Solubilization of Inclusion BodiesRecombinant ProteinsCan effectively solubilize aggregated proteins, often with better recovery of activity compared to harsh denaturants.
Assisted RefoldingVariousUsed in combination with other detergents to create an environment conducive to proper protein folding.

Nucleic Acid Extraction and Purification Mechanisms

In the field of molecular biology, this compound is a common component of lysis buffers for the extraction and purification of nucleic acids (DNA and RNA). Its primary role is to disrupt cell membranes and denature proteins, thereby releasing the nucleic acids into the lysate.

Specifically, it aids in the lysis of cells and the dissociation of proteins from nucleic acids. By denaturing nucleases (DNases and RNases), it helps to protect the integrity of the DNA and RNA during the extraction process. A notable advantage of this compound in RNA purification is that it helps to prevent excessive foaming, which can be problematic when working with concentrated salt solutions. It is compatible with chaotropic agents like guanidinium (B1211019) thiocyanate, which are frequently used in RNA extraction protocols to denature proteins and facilitate the binding of RNA to silica (B1680970) membranes.

ParameterObservation
Cell LysisEffective in disrupting cell membranes to release nucleic acids.
Protein DenaturationDenatures cellular proteins, including nucleases, protecting DNA and RNA.
FoamingReduces foaming in high-salt lysis buffers used for RNA purification.

Modulation of Enzymatic Activity by this compound (e.g., Hexokinase Inhibition)

This compound has been reported to modulate the activity of certain enzymes. A well-documented example is its inhibition of hexokinase, the enzyme that catalyzes the first step of glycolysis. The precise mechanism of this inhibition is not fully elucidated in readily available literature but is likely due to the surfactant's ability to induce conformational changes in the enzyme.

As a detergent, it can interact with the protein structure of hexokinase, potentially altering the conformation of the active site or allosteric sites, thereby reducing its catalytic efficiency. This inhibitory effect is an important consideration in experimental designs where both this surfactant and enzymatic assays involving hexokinase are used.

Antimicrobial Mechanisms of this compound Activity

This compound exhibits broad-spectrum antimicrobial activity, which is attributed to its ability to disrupt fundamental structures of microbial cells. Its efficacy as an antimicrobial agent stems from its nature as a surfactant.

The primary mechanism of its antimicrobial action is the disruption of the cell membrane's integrity. The hydrophobic lauroyl tail inserts into the lipid bilayer of the microbial cell membrane, while the hydrophilic head remains in the aqueous environment. This insertion disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis.

Furthermore, its protein-denaturing properties contribute to its antimicrobial effects. By unfolding and inactivating essential proteins, including membrane-bound proteins and enzymes vital for cellular metabolism and transport, this compound can inhibit microbial growth and viability. It has been shown to inhibit the bacterial flora of human saliva and gut at a concentration of 0.25% and acts as a fungistatic agent in a 1% aqueous dispersion atamanchemicals.com.

Its activity against enveloped viruses is also significant. The viral envelope is a lipid bilayer derived from the host cell, and this compound can solubilize this envelope, leading to the inactivation of the virus. This mechanism is similar to its action on bacterial cell membranes.

Organism TypeMechanism of Action
BacteriaDisruption of cell membrane integrity, denaturation of essential proteins.
FungiFungistatic activity, likely through membrane disruption and protein denaturation.
Enveloped VirusesSolubilization of the viral lipid envelope, leading to inactivation.

The resistance of Gram-negative bacteria to some anionic detergents is often attributed to their complex outer membrane, which is rich in lipopolysaccharides and can act as a barrier. However, this compound is still effective in lysing these bacteria for applications like nucleic acid extraction.

Corrosion Inhibition Mechanisms of this compound

This compound (NLS) is recognized for its efficacy as a corrosion inhibitor for various metals and alloys, particularly carbon steel, in neutral saline environments. ampp.org Its protective action is attributed to a complex interplay of electrochemical and physical phenomena, primarily centered around its ability to influence anodic reactions and form a protective barrier at the metal-solution interface. The effectiveness of NLS is notable in its capacity to mitigate both general and localized corrosion, such as pitting, by interfering with the incubation stage of such attacks. ampp.org

Anodic Protection Phenomena

The primary mechanism by which this compound inhibits corrosion is through anodic protection. ampp.org This involves the inhibitor predominantly affecting the anodic sites on the metal surface, where metal oxidation (dissolution) occurs. Electrochemical studies, including polarization curves and electrochemical impedance spectroscopy (EIS), have demonstrated that NLS functions as an anodic inhibitor. ampp.orgresearchgate.net

Film Formation and Adsorption-Based Inhibition

The protective action of this compound is intrinsically linked to the formation of a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the aggressive species in the environment. The formation of this film is a multifaceted process that can involve several mechanisms:

Competitive Adsorption: NLS molecules can adsorb onto the metal surface, competing with aggressive anions like chloride ions (Cl⁻) for active sites. ampp.org By displacing these corrosive ions, NLS reduces the propensity for localized corrosion initiation.

Precipitation of Insoluble Salts: The inhibitor can react with metal ions, particularly ferric ions (Fe³⁺), that are formed during the corrosion process. This reaction leads to the precipitation of an insoluble ferric salt or complex. ampp.org This precipitate can effectively repair pores and defects within the passive layer that naturally forms on the metal, enhancing its protective properties. ampp.org

Hemimicellar Film Formation: As a surfactant, NLS has the ability to form organized molecular assemblies. It has been proposed that NLS can form an adsorbed hemimicellar film on the metal surface, which contributes to the barrier properties of the protective layer. ampp.org

These mechanisms are not mutually exclusive and likely act in concert to provide a robust protective film that inhibits both the anodic and, to a lesser extent, the cathodic reactions involved in the corrosion process.

Influence of Hydrodynamic Conditions on Corrosion Inhibition Efficacy

The effectiveness of this compound as a corrosion inhibitor is significantly influenced by the hydrodynamic conditions of the corrosive environment. ampp.org Research has consistently shown that the performance of NLS is enhanced under conditions of high fluid flow or stirring. ampp.org

In static or low-flow conditions, the protective action of NLS can be limited. However, at higher rotation speeds of a rotating cylinder electrode or increased flow rates, the inhibition efficiency increases substantially. ampp.org For instance, in chloride-containing media, the protective action of NLS was observed to be most effective at high rotational speeds, with inhibition efficiencies increasing significantly with the velocity of the fluid. ampp.org

This dependency on hydrodynamic conditions is linked to the mechanism of protective film formation. High flow rates enhance the transport of dissolved oxygen to the metal surface. This increased oxygen concentration stimulates the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). ampp.org The higher concentration of ferric ions at the surface promotes the precipitation of the insoluble protective ferric-sarcosinate layer, leading to a more effective and robust barrier against corrosion. ampp.org

Table 1: Effect of Hydrodynamic Conditions on Corrosion Inhibition Efficiency of this compound

Rotational Speed (rpm)Apparent Inhibition Efficiency (%)
90015
122574

Intermolecular Hydrogen Bonding in this compound Self-Assembly

The self-assembly behavior of N-acyl amino acid surfactants, including this compound, in aqueous solutions is governed by a variety of intermolecular interactions. Among these, intermolecular hydrogen bonding plays a crucial role in dictating the structure and morphology of the resulting aggregates. nih.goviitkgp.ac.in

In N-acyl amino acid surfactants, the amide groups present in the molecular structure are capable of forming hydrogen bonds. These interactions are a significant driving force for the formation of organized structures such as micelles, vesicles, or bilayers. nih.goviitkgp.ac.iniitkgp.ac.in The strength and geometry of these hydrogen bonds influence the packing of the surfactant molecules within the aggregate.

However, in the specific case of this compound, the molecular structure includes a methyl group attached to the nitrogen atom of the sarcosine (B1681465) head group. This N-methyl group introduces steric repulsion, which can hinder the formation of strong intermolecular hydrogen bonds between the amide groups that are observed in similar surfactants like sodium N-lauroyl glycinate (B8599266). nih.goviitkgp.ac.in This steric hindrance affects the packing parameter of the surfactant, favoring the formation of smaller, spherical micelles in aqueous solution rather than larger, more complex structures like unilamellar vesicles. nih.goviitkgp.ac.in The difference in self-assembly behavior highlights the delicate balance between attractive forces, such as hydrogen bonding, and repulsive forces, like steric hindrance, in determining the final aggregate structure. nih.gov

Advanced Material Science and Engineering Applications of Sodium N Lauroylsarcosinate

Synergistic Effects in Mixed Surfactant Systems

Sodium N-lauroylsarcosinate, an anionic surfactant derived from the amino acid sarcosine (B1681465), exhibits significant synergistic interactions when combined with other types of surfactants. This synergy leads to the formation of complex microstructures with enhanced properties, making these mixed systems valuable in various advanced applications. The interactions are driven by factors such as electrostatic attraction, reduction of steric hindrance, and optimized molecular packing at interfaces.

Co-micellization and Mixed Micelle Formation

The combination of this compound (SLS) with other surfactants in aqueous solutions leads to the formation of mixed micelles at concentrations often significantly lower than the critical micelle concentration (CMC) of the individual components. This phenomenon, known as co-micellization, is indicative of synergistic interactions between the surfactant molecules.

Strong synergistic effects have been observed in mixtures of SLS with zwitterionic and cationic surfactants. For instance, when mixed with the zwitterionic surfactant cocamidopropyl betaine (B1666868) (CAPB), the system shows superior surface activity compared to the individual surfactants. Similarly, strong interactions are noted between anionic SLS and cationic surfactants like N-cetylpyridinium chloride (CPC) and N-dodecylpyridinium chloride (DPC). These interactions result in a marked reduction in the CMC of the mixed system. The strength of this synergy is quantified by the interaction parameter (β), which is consistently negative for these mixtures, confirming a strong attractive interaction between the surfactant molecules in the mixed micelles.

Research has also shown that even when one of the components does not form micelles on its own in a particular solvent system, its combination with SLS can induce the formation of micelle-like aggregates. An example is the mixture of equal parts of SLS and the non-ionic surfactant sorbitan (B8754009) monolaurate in a buffered water:ethanol (B145695) solution, which forms aggregates capable of carrying small molecules.

The structure of the resulting aggregates can vary from simple spherical micelles to more complex structures. While SLS typically forms small spherical micelles in aqueous solutions, its combination with other surfactants can lead to the formation of unilamellar vesicles or wormlike micelles. For example, studies on mixtures of SLS and sodium N-lauroyl glycinate (B8599266) (SLG), which differ only in the head-group structure, revealed that SLS forms spherical micelles while SLG produces vesicles, highlighting the role of molecular structure in self-assembly.

Table 1: Critical Micelle Concentration (CMC) and Interaction Parameters in Mixed Surfactant Systems
Surfactant SystemObservationReference
This compound (SLS) + N-cetylpyridinium chloride (CPC)Mixed systems have a much lower CMC than individual surfactants. The interaction parameter (β) is negative, indicating strong synergy.
This compound (SLS) + N-dodecylpyridinium chloride (DPC)Exhibits strong interaction with a lower CMC and a negative β value across a wide composition range.
This compound (SLS) + Cocamidopropyl Betaine (CAPB)Formation of wormlike micelles leads to superior surface activity compared to individual surfactants.
This compound (SLS) + Sorbitan MonolaurateForms micelle-like aggregates in a water:ethanol solution, even though neither forms micelles alone in this medium.

Phase Behavior and Microstructure in Mixed Surfactant Systems

The phase behavior and the resulting microstructures in mixed surfactant systems containing this compound are highly dependent on variables such as the mixing ratio, total surfactant concentration, and pH. By adjusting these parameters, it is possible to transition between different aggregate structures, including spherical micelles, wormlike micelles, and vesicles.

In mixtures of SLS and cocamidopropyl betaine (CAPB), the formation of viscoelastic wormlike micelles has been extensively studied. The viscosity of these systems is strongly influenced by the mass ratio of the two surfactants and the pH of the solution. For a constant total surfactant concentration, the viscosity of the CAPB/SLS system reaches a maximum and then decreases as the pH is increased from 4.0 to 5.6. The strongest wormlike micellar structure in one study was observed at a specific molar fraction, pH, and total concentration (X₁ = 0.5, pH = 4.7, and CT = 600 mmol/L), as confirmed by rheological measurements, dynamic light scattering (DLS), and transmission electron microscopy (TEM).

The combination of anionic SLS with cationic surfactants can lead to the spontaneous formation of thermodynamically stable unilamellar vesicles in aqueous solutions over a wide range of compositions and concentrations. These vesicles are stable for extended periods (up to 3 months) and demonstrate responsiveness to environmental stimuli like pH. For instance, vesicles formed from SLS and N-alkylpyridinium chlorides are stable even at a pH as low as 2.0.

The phase behavior of ternary systems, such as this compound hydrate (B1144303), 1-decanol (B1670082), and water, has also been investigated. In the water-rich region of the phase diagram, changing the molar ratio of the surfactant and co-surfactant (1-decanol) leads to the formation of different aggregate structures, including microemulsions and vesicles.

Integration into Polymer and Composite Materials

This compound is utilized as a functional additive in the modification of polymers and the creation of composite materials. Its amphiphilic nature allows it to interact with polymer chains, influencing the final properties of materials such as films and hydrogels.

Polymer Film Modifications and Characterization (e.g., Polyvinylpyrrolidone)

The incorporation of this compound into polymer films can significantly alter their physical and chemical properties. Studies on polyvinylpyrrolidone (B124986) (PVP) films containing SLS, prepared by the casting method, have demonstrated these modifications.

Characterization of these PVP/SLS composite films using techniques such as attenuated total reflectance-Fourier transform infrared spectroscopy (ATR-FTIR), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) reveals interactions between the surfactant and the polymer matrix. These interactions can affect the thermal stability, optical properties, and moisture absorption characteristics of the PVP films. The presence of SLS within the polymer matrix can disrupt the intermolecular hydrogen bonding of the polymer chains, leading to changes in its macroscopic properties.

Hydrogel Formation and Properties

This compound has been shown to play a crucial role in the formation and properties of certain hydrogels. Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, and their applications are widespread in biomaterials.

In the context of silk fibroin hydrogels, SLS acts as an accelerator for the gelation process. The addition of this amino-acid-based surfactant can significantly shorten the gelation time, which is otherwise difficult to control by physical methods. The resulting SLS/silk fibroin hydrogels exhibit excellent cell compatibility, good compression strength, and notable compression-recovery characteristics. The mechanism involves SLS influencing the secondary structure of the fibroin, promoting the formation of β-sheets, which are critical for the hydrogel network. This allows for the creation of biocompatible hydrogels with controllable gelation times, making them promising materials for tissue repair applications.

Table 2: Effect of this compound on Material Properties
Material SystemRole of this compoundObserved EffectsReference
Polyvinylpyrrolidone (PVP) FilmsFunctional AdditiveModifies thermal, optical, and moisture absorption properties.
Silk Fibroin HydrogelsGelation AcceleratorShortens gelation time, improves compression strength and recovery, promotes β-sheet formation.

Colloidal and Nanocarrier System Development

The self-assembly properties of this compound, particularly in mixed surfactant systems, are leveraged in the development of advanced colloidal and nanocarrier systems. These systems, including vesicles and microemulsions, are designed for applications such as targeted drug delivery.

The spontaneous formation of stable, unilamellar vesicles from mixtures of SLS and cationic surfactants like N-cetylpyridinium chloride (CPC) provides a robust platform for creating nanocarriers. These vesicles can encapsulate molecules and are responsive to pH changes. For example, in the presence of cholesterol, these mixed surfactant vesicles can exhibit leakage of an encapsulated dye, demonstrating their potential for pH-triggered release of therapeutic agents.

Furthermore, pH-sensitive vesicles can be prepared using SLS with water-insoluble amphiphiles like 1-decanol. The carboxylate head group of SLS has a pKa of approximately 3.6, making it negatively charged at physiological pH but allowing for structural changes in more acidic environments. This property is crucial for designing smart drug delivery systems that release their payload in specific acidic microenvironments, such as those found in tumor tissues or within cellular compartments.

Microemulsions, which are clear, stable systems of oil, water, and surfactants, can also be formulated using SLS. These systems are explored for their potential in personal care formulations and as nanocarriers for oral drug delivery, where they can be immobilized within a gel network to improve stability.

Microemulsion Formulation and Stability

This compound (SNLS) is utilized in the formulation of microemulsions, which are clear, thermodynamically stable systems of oil, water, and surfactants. The formation and stability of these microemulsions are influenced by the presence of cosurfactants and the ratio of surfactant to cosurfactant (Smix). Research has shown that the largest microemulsion region is typically observed when a cosurfactant is present, particularly at an Smix of 1:1. Short-chain alcohols like propanol (B110389) and butanol are effective cosurfactants that can increase the solubility of SNLS in water from approximately 30 wt% to around 85 wt%. This enhanced solubility directly correlates with an expanded microemulsion region in the phase diagram, allowing for a greater amount of oil to be incorporated into the system.

The microstructure of SNLS-based microemulsions can vary, transitioning between water-in-oil (w/o), bicontinuous, and oil-in-water (o/w) phases. These structural changes can be investigated using techniques such as optical microscopy, electrical conductivity, and viscosity measurements. SNLS-based microemulsions have been formulated using triglyceride oils like caprylic acid and oleic acid, as well as the carboxylic acid ester isoamyl acetate. These formulations have demonstrated good stability at ambient temperatures (27°C) and have shown well-defined stability even after significant dilution, a property beneficial for various applications.

Table 1: Influence of Cosurfactants on SNLS Microemulsion Properties

Cosurfactant Surfactant/Cosurfactant Ratio (Smix) Key Finding Reference
Propanol, Butanol 1:1 Largest microemulsion region observed.

Vesicle Formation and Stability

This compound can self-assemble into vesicles, which are bilayer structures enclosing an aqueous core. The formation of stable vesicles often occurs in the presence of other amphiphilic molecules. For instance, thermodynamically stable unilamellar vesicles form spontaneously when aqueous solutions of SNLS are mixed with cationic surfactants such as N-cetylpyridinium chloride (CPC) and N-dodecylpyridinium chloride (DPC). These vesicles exhibit remarkable long-term stability, remaining intact for as long as three months. Their stability is also maintained over a wide range of conditions, including at a pH as low as 2.0 and at biological temperature (37°C).

Vesicle formation has also been extensively studied in a ternary system composed of SNLS hydrate, 1-decanol, and deionized water. In this system, stable single vesicle lobes are formed, particularly at a 1:2 molar ratio of surfactant to 1-decanol in 92 wt% water. These vesicles have a size of approximately 100 nm and exhibit a high zeta potential, which contributes to their stability by preventing aggregation. The stability of these vesicles has been confirmed for at least six months and across a temperature range of 20 to 37°C. The formation of these structures is driven by the reduction of electrostatic repulsion between the ionic headgroups of the surfactant and the hydration forces from adsorbed water.

Table 2: Stability of this compound Vesicles under Various Conditions

Vesicle System Condition Observation Reference
SNLS / N-alkylpyridinium chloride Time Stable for up to 3 months.
SNLS / N-alkylpyridinium chloride pH Stable at pH as low as 2.0.
SNLS / N-alkylpyridinium chloride Temperature Stable at 37°C.
SNLS hydrate / 1-decanol / water Time Stable for at least 6 months.

Mineral Processing and Flotation Applications

Selective Collector Functionality for Mineral Separation (e.g., Dolomite (B100054)/Apatite)

This compound has demonstrated significant potential as a selective collector in the froth flotation of minerals. This is particularly evident in the separation of dolomite from apatite in phosphate (B84403) ores. Research has shown that SNLS exhibits a strong selectivity for dolomite over apatite. In single mineral flotation experiments, a maximum floatability difference of 83% between dolomite and apatite was achieved at a pH of 10 with an SNLS concentration of 0.05 mmol/L.

When applied to a natural phosphate ore containing 25.8% P₂O₅ and 5.16% MgO, the use of 0.2 mmol/L of SNLS at pH 10 resulted in a concentrate with 30.9% P₂O₅ and a significantly reduced MgO content of 0.79%. This highlights the effectiveness of SNLS in selectively floating the magnesium-containing dolomite, thereby upgrading the phosphate content of the ore. Similarly, SNLS has been successfully used as a selective collector for calcite in an apatite-calcite system. Effective separation was achieved at a pulp pH of 10 and an SNLS dosage of 0.05 mmol/L, with SNLS showing a much stronger affinity for calcite than for apatite.

Table 3: Flotation Performance of SNLS in Mineral Separation

Mineral System pH SNLS Concentration (mmol/L) Key Result Reference
Dolomite / Apatite (single mineral) 10 0.05 83% difference in floatability.
Dolomite / Apatite (natural ore) 10 0.2 Concentrate: 30.9% P₂O₅, 0.79% MgO.

Adsorption Mechanisms on Mineral Surfaces

The selective collector functionality of this compound in mineral flotation is governed by its adsorption mechanism on different mineral surfaces. Studies using zeta-potential and Fourier-transform infrared spectroscopy (FT-IR) have revealed that SNLS chemically adsorbs onto the surfaces of both dolomite and apatite. This chemical adsorption, or chemisorption, occurs through the active oxygen atoms of the amide and carboxyl groups of the SNLS molecule, which form Ca-NLS chelates with the calcium ions on the mineral surfaces.

The selectivity of SNLS arises from the differential strength of this chemical adsorption on various minerals. It has been shown that SNLS adsorbs more strongly on the surface of dolomite compared to apatite. This is attributed to the higher calcium reactivity on the dolomite surface, leading to a stronger formation of the Ca-NLS complex. Similarly, while SNLS can also be chemically adsorbed on calcite, the band shifts observed in FT-IR analysis are more pronounced for calcite than for apatite, indicating a stronger adsorption on the calcite surface. This preferential and stronger chemical bonding to the gangue minerals (dolomite and calcite) is the fundamental reason for its effectiveness as a selective collector in phosphate ore beneficiation.

Environmental Engineering Applications

Role in Water Treatment and Wastewater Treatment Processes

This compound has been identified for its potential applications in environmental engineering, specifically in the areas of water and wastewater treatment. Its properties as a surfactant can be leveraged in these processes. While detailed research on specific mechanisms and efficiencies in large-scale water treatment applications is an emerging area, its use in wastewater treatment has been noted. Additionally, it has been mentioned for its utility in improving water permeability.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Propanol
Butanol
Caprylic acid
Oleic acid
Isoamyl acetate
N-cetylpyridinium chloride
N-dodecylpyridinium chloride
1-decanol
Dolomite
Apatite
Calcite

Applications in Biogas Production (e.g., Methane (B114726) Production Promotion)

The application of this compound in the realm of biogas production, specifically in promoting methane generation, has been a subject of scientific investigation. Research has focused on its role as a surfactant in the anaerobic digestion of waste activated sludge, a common substrate in biogas plants. The addition of this compound has been shown to significantly enhance methane yield, offering a potential avenue for improving the efficiency of waste-to-energy technologies.

Detailed Research Findings

A key study in this area investigated the impact of varying concentrations of this compound on the anaerobic digestion of waste activated sludge. The findings from this research demonstrated a notable increase in methane production.

The primary mechanism behind this enhancement is believed to be the surfactant properties of this compound. Surfactants can increase the bioavailability of organic matter in the sludge by breaking down complex particulate matter and cell walls. This process, known as hydrolysis, is often the rate-limiting step in anaerobic digestion. By accelerating hydrolysis, this compound provides a more readily available source of organic material for the subsequent stages of acidogenesis, acetogenesis, and ultimately, methanogenesis.

In one pivotal study, the addition of this compound at a dosage of 40 mg per gram of Total Suspended Solids (TSS) resulted in a significant increase in the cumulative methane production. The methane yield rose from a baseline of 98.1 ± 3.1 mL/g of Volatile Suspended Solids (VSS) in the control group (without the additive) to 166.0 ± 4.3 mL/g VSS in the test group. This represents a substantial enhancement in the efficiency of the anaerobic digestion process.

The table below summarizes the key findings from the aforementioned study, illustrating the impact of this compound on methane production from waste activated sludge.

Table 1: Effect of this compound on Methane Production from Waste Activated Sludge

Dosage of this compound (mg/g TSS)Maximum Cumulative Methane Production (mL/g VSS)Observation on Lag Phase
0 (Control)98.1 ± 3.1Normal
>10Not SpecifiedProlonged
40166.0 ± 4.3Prolonged

Further research is necessary to fully elucidate the optimal dosage and the precise effects of this compound on the microbial communities within the anaerobic digester. Understanding the balance between enhanced methane yield and the potential for an extended lag phase is crucial for the practical application of this compound in industrial-scale biogas production.

Analytical and Spectroscopic Characterization of Sodium N Lauroylsarcosinate and Its Systems

Spectroscopic Techniques (e.g., ATR-FTIR, UV-Vis, Fluorescence, NMR)

Spectroscopic methods are fundamental in probing the molecular characteristics and environmental interactions of Sodium N-lauroylsarcosinate.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy is a powerful tool for examining the vibrational modes of SLS molecules, providing insights into its chemical structure and intermolecular interactions. The FTIR spectrum of this compound hydrate (B1144303) displays characteristic peaks, including a split peak in the amide region at 1640 and 1648 cm⁻¹. This splitting is attributed to the amide group. When SLS interacts with other molecules, such as 1-decanol (B1670082), to form vesicles, this peak shifts to a single maximum at 1656 cm⁻¹. This shift is indicative of hydrogen bonding between the carbonyl of the amide group and the hydroxyl group of the alcohol. researchgate.net

UV-Visible (UV-Vis) Spectroscopy is often employed to study the interactions of SLS with other molecules, particularly in the context of micellization and the formation of complexes. For instance, in studies involving the interaction of SLS with cationic amphiphilic drugs, UV-Vis spectroscopy can be used to examine the microenvironment of the drug within the micellar media. acs.org

Fluorescence Spectroscopy is a highly sensitive technique for determining the critical micelle concentration (CMC) of surfactants like SLS. By using fluorescent probes such as pyrene (B120774), changes in the polarity of the microenvironment upon micelle formation can be detected. nih.gov The ratio of the intensities of certain vibronic bands of the pyrene fluorescence spectrum (I₁/I₃) is sensitive to the polarity of the probe's surroundings. nih.gov In aqueous solution, pyrene has a higher I₁/I₃ ratio, which decreases as it becomes incorporated into the hydrophobic core of the SLS micelles. This distinct change allows for the precise determination of the CMC. acs.orgnih.gov Fluorescence quenching studies can also provide information on the aggregation number of micelles. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and dynamics of SLS in solution. ¹H and ¹³C NMR can confirm the chemical structure of the surfactant, while more advanced techniques like 2D NMR can elucidate the spatial arrangement of molecules within aggregates. nih.gov NMR has been used to quantify the influence of fluorescent probes on the structure and dynamics of lipid bilayers, a system analogous to surfactant micelles. acs.org

Scattering Techniques (e.g., Dynamic Light Scattering (DLS), Small-Angle X-ray Scattering (SAXS))

Scattering techniques are indispensable for characterizing the size, shape, and structure of the aggregates formed by this compound in solution.

Dynamic Light Scattering (DLS) is a non-invasive method used to determine the hydrodynamic radius (Rh) of particles in suspension, such as SLS micelles. researchgate.netnih.gov The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. researchgate.net From these fluctuations, the diffusion coefficient can be calculated, which is then related to the hydrodynamic size via the Stokes-Einstein equation. researchgate.net DLS is frequently used to study the effects of additives, such as salts, on micellar size and to determine the CMC. nih.govresearchgate.net Studies have shown that SLS typically forms small, spherical micelles in aqueous solutions. nih.gov

Small-Angle X-ray Scattering (SAXS) provides detailed information about the size, shape, and internal structure of nanoparticles and molecular aggregates in the size range of 1 to 100 nm. nih.govstanford.edu For SLS, SAXS can be used to determine the shape and dimensions of the micelles, confirming, for example, a spherical or ellipsoidal morphology. bohrium.com The scattering data can be fitted to various models, such as the core-shell model, to extract parameters like the aggregation number and the extent of counterion binding. bohrium.comnih.gov

Electroanalytical Methods (e.g., Conductometry, Electrochemical Impedance Spectroscopy (EIS), Zeta Potential)

Electroanalytical techniques are employed to investigate the electrical properties of this compound solutions and the interfaces it forms.

Conductometry is a straightforward and widely used method for determining the critical micelle concentration (CMC) of ionic surfactants like SLS. acs.org The specific conductivity of the surfactant solution is measured as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the slope of the conductivity versus concentration plot decreases because the newly formed micelles have a lower mobility than the individual surfactant ions and they bind some of the counterions. acs.org The intersection of the two linear portions of the plot gives the CMC.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for studying the properties of interfaces, and it has been used in systems containing SLS. atamankimya.com EIS can be used to investigate the adsorption of SLS at electrode surfaces and the formation of films, providing information on the corrosion-inhibiting properties of the surfactant. atamankimya.com

Zeta Potential measurements provide information about the surface charge of particles in a colloidal dispersion. brighton.ac.uk For SLS micelles, the zeta potential is a measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged micelles. researchgate.net The zeta potential is typically negative for anionic surfactants like SLS due to the negatively charged head groups at the micelle surface. researchgate.net Its value can be influenced by factors such as pH, ionic strength, and the presence of other charged molecules. researchgate.netnih.gov

Microscopic Imaging (e.g., Transmission Electron Microscopy (TEM), Cryo-Scanning Electron Microscopy (Cryo-SEM), Optical Microscopy)

Microscopic techniques provide direct visual evidence of the morphology and structure of the aggregates formed by this compound.

Transmission Electron Microscopy (TEM) allows for high-resolution imaging of the size and shape of SLS aggregates. acs.org To visualize the micelles, which are typically in the nanometer range, staining or cryogenic techniques are often necessary. d-nb.info For instance, in a study comparing SLS with a similar surfactant, TEM was used to observe that SLS formed small spherical micelles. nih.gov

Cryo-Scanning Electron Microscopy (Cryo-SEM) is a technique where the sample is rapidly frozen to preserve its native structure, which is then imaged in a scanning electron microscope. This method can be used to visualize the morphology of more complex systems containing SLS, such as gels or emulsions, without the artifacts that can be introduced by drying.

Optical Microscopy can be used to observe larger structures that may form in SLS systems, such as liquid crystalline phases or gels, particularly in the presence of co-solutes or at higher concentrations. nih.gov

Calorimetric Studies (e.g., Differential Scanning Calorimetry (DSC), Isothermal Titration Calorimetry)

Calorimetric techniques are used to measure the heat changes associated with physical and chemical processes, providing thermodynamic information about SLS systems.

Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of materials. psu.edu In the context of SLS, DSC can be used to investigate the phase behavior of the surfactant and its mixtures, such as the gel-to-liquid crystal transition temperatures in gel formulations. nih.gov It can also provide insights into the interactions between SLS and other components in a mixture by observing shifts in transition temperatures. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions in solution. While not explicitly detailed in the provided search results for SLS, ITC is a standard method for characterizing the interactions between surfactants and other molecules, such as polymers or proteins. It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding constants, stoichiometry, and the enthalpy and entropy of the interaction.

Rheological Characterization Techniques

Rheology is the study of the flow of matter, and rheological measurements are crucial for understanding the viscoelastic properties of this compound solutions, especially in concentrated systems or in the presence of additives that induce the formation of larger, elongated (wormlike) micelles or other structured phases. researchgate.netresearchgate.net

The viscosity of SLS solutions can be significantly influenced by factors such as concentration, temperature, pH, and the addition of salts or co-surfactants. researchgate.net For example, the addition of a zwitterionic surfactant like cocamidopropyl betaine (B1666868) to an SLS solution can lead to a synergistic increase in viscosity due to the formation of wormlike micelles. researchgate.netresearchgate.net Steady-shear rheology is used to measure the viscosity as a function of shear rate, while oscillatory rheology (frequency sweep) provides information on the elastic (storage modulus, G') and viscous (loss modulus, G'') properties of the system. researchgate.net These measurements are essential for formulating products with desired flow characteristics, such as shampoos, body washes, and other personal care items. bohrium.com

Environmental Fate and Biodegradation Research of Sodium N Lauroylsarcosinate

Biodegradation Pathways and Mechanisms

Sodium N-lauroylsarcosinate is recognized for its biodegradability, a characteristic attributed to its structure, which is derived from natural sources: a fatty acid (lauric acid) and an amino acid derivative (sarcosine). nih.govclariant.com The primary mechanism for its environmental degradation is the microbial-mediated hydrolysis of the amide bond that links the lauroyl group to the sarcosine (B1681465) moiety. mdpi.comnih.gov

This biological cleavage is a common pathway for the breakdown of N-acyl amino acids and is facilitated by enzymes such as amidases or acylases present in various environmental microorganisms. mdpi.comwikipedia.org The degradation process is typically carried out by a consortium of microorganisms rather than a single species, which allows for the complete breakdown of the surfactant molecule. nih.gov Once the amide bond is broken, the molecule splits into its constituent components, lauric acid and sarcosine, which then enter separate, well-established metabolic pathways. regulations.govfederalregister.gov This enzymatic action results in the loss of the molecule's surfactant properties, signifying the initial step of primary biodegradation. mdpi.com

Environmental Persistence and Mobility Studies

Research and environmental modeling indicate that this compound is not expected to be persistent in the environment. oasis-lmc.org It is anticipated to undergo rapid degradation into naturally occurring components. regulations.gov Its mobility and persistence are influenced by its physicochemical properties.

Key properties that determine its environmental fate include high water solubility and low potential for volatilization. The Henry's Law Constant and vapor pressure are very low, indicating that the compound is not likely to move from water to the atmosphere. regulations.gov The octanol-water partition coefficient (Log Kow) is relatively low, suggesting a low potential for bioaccumulation. regulations.gov

PropertyValueImplication for Environmental Fate
Water Solubility456.4 g/LHigh solubility facilitates dispersal in aquatic systems and availability for biodegradation.
Vapor Pressure2.19 x 10⁻¹³ mmHgExtremely low volatility; will not exist in a vapor phase in the atmosphere. regulations.gov
Henry's Law Constant1.37 x 10⁻¹⁰ atm-m³/molIndicates the compound will not volatilize from water. regulations.gov
Log Kow (Octanol-Water Partition Coefficient)0.37 (estimated)Low potential for bioaccumulation in organisms. regulations.gov

Metabolites and Degradation Products of this compound

The biodegradation of this compound yields metabolites that are common in natural biological systems. The initial hydrolysis breaks the compound down into two primary components:

Lauric Acid : A C12 saturated fatty acid that is ubiquitous in nature, found in sources like coconut oil and palm kernel oil. regulations.gov Lauric acid is readily metabolized by microorganisms through the well-understood β-oxidation pathway, where it is broken down into two-carbon units of acetyl-CoA. nm.gov

Sarcosine (N-methylglycine) : A naturally occurring amino acid derivative found in various biological tissues. regulations.gov Sarcosine is further metabolized to the common amino acid glycine (B1666218) by the enzyme sarcosine dehydrogenase. nih.gov

The U.S. Environmental Protection Agency (EPA) has noted that if this compound enters the environment, it is expected to rapidly degrade into these components, which are naturally found in the environment. regulations.gov

Eco-toxicological Impact on Aquatic and Terrestrial Ecosystems

While this compound is considered biodegradable, it can exert toxic effects on environmental organisms before it is fully degraded. The EPA has characterized it as being moderately toxic to aquatic organisms. regulations.gov Acute toxicity data is available for the three primary aquatic trophic levels: fish, invertebrates, and algae.

Research indicates that the aquatic invertebrate Daphnia magna is the most sensitive species to this compound. regulations.gov

Organism TypeSpeciesEndpointDurationValue (mg/L)
InvertebrateDaphnia magna (Water Flea)EC₅₀48 hours8.91 regulations.gov
Fish(Species not specified in source)EC₅₀96 hours32.1 regulations.gov
AlgaeGreen AlgaeErC₅₀72 hours79 regulations.gov

EC₅₀ (Median Effective Concentration): The concentration of a substance that causes a specified effect in 50% of the test population. ErC₅₀ refers to the concentration that causes a 50% reduction in growth rate.

Future Directions and Emerging Research Areas

Development of Novel Sodium N-Lauroylsarcosinate Derivatives

The inherent versatility of the this compound structure provides a fertile ground for the development of novel derivatives with tailored functionalities. nih.gov The primary strategies for creating these new molecules involve modifications to both the hydrophobic lauroyl tail and the hydrophilic sarcosinate head group.

Research into the synthesis of N-acyl amino acid surfactants, the broader family to which this compound belongs, is exploring various chemical and biological routes. researchgate.net The Schotten-Baumann condensation is a conventional chemical method for this synthesis. researchgate.net However, there is a growing emphasis on greener and more efficient enzymatic and chemo-enzymatic methods. researchgate.netbbwpublisher.com Enzymes like aminoacylases are being investigated for their ability to catalyze the formation of the amide bond under mild conditions, offering a more sustainable alternative to traditional chemical synthesis. nih.govnih.gov

By systematically varying the chain length and degree of unsaturation of the fatty acid component, researchers can fine-tune the surfactant's properties, such as its solubility, critical micelle concentration (CMC), and detergency. Similarly, modifications to the sarcosine (B1681465) backbone could introduce new functional groups, leading to derivatives with enhanced chelating abilities, specific binding affinities, or stimuli-responsive behavior.

Synthesis MethodDescriptionAdvantagesDisadvantages
Chemical Synthesis (e.g., Schotten-Baumann) Reaction of an acyl chloride with an amino acid in the presence of a base. researchgate.netnih.govWell-established, high yield. bbwpublisher.comOften requires harsh reagents and may produce byproducts. nih.gov
Enzymatic Synthesis Utilizes enzymes, such as lipases or aminoacylases, to catalyze the acylation of the amino acid. bbwpublisher.comnih.govnih.govMild reaction conditions, high specificity, environmentally friendly. researchgate.netbbwpublisher.comLower yields and potentially higher costs compared to chemical methods. researchgate.netbbwpublisher.com
Chemo-enzymatic Methods Combines chemical and enzymatic steps to leverage the advantages of both approaches. researchgate.netbbwpublisher.comCan offer improved efficiency and selectivity. bbwpublisher.comCan be more complex to develop and optimize. researchgate.netbbwpublisher.com

Advanced Computational Modeling and Simulation of this compound Systems

Advanced computational techniques, particularly molecular dynamics (MD) simulations and quantum chemical calculations, are providing unprecedented insights into the behavior of this compound at the molecular level. nih.govbohrium.com These in silico approaches complement experimental studies by elucidating complex phenomena that are difficult to observe directly.

MD simulations are being employed to model the self-assembly of this compound molecules into micelles in aqueous solutions. nih.govsemanticscholar.org These simulations can predict key parameters such as the critical micelle concentration (CMC), micelle size and shape, and the dynamics of surfactant exchange between micelles and the bulk solution. nih.govbohrium.com Furthermore, researchers are using MD to investigate the interaction of this compound with biological membranes, such as lipid bilayers, which is crucial for understanding its mildness on the skin and its potential as a penetration enhancer in drug delivery systems. nih.gov

Quantum chemical calculations offer a deeper understanding of the electronic structure of the this compound molecule. uchicago.edunorthwestern.eduresearchgate.net These calculations can determine the charge distribution within the molecule, which governs its interactions with other molecules and surfaces. This information is vital for designing new derivatives with specific binding properties and for understanding its performance as a corrosion inhibitor.

Computational MethodInformation GainedRelevance to this compound
Molecular Dynamics (MD) Simulations Micelle formation, size, shape, and dynamics; interaction with surfaces and membranes. nih.govsemanticscholar.orgnih.govPredicts surfactant behavior in formulations and biological systems.
Quantum Chemical Calculations Electronic structure, charge distribution, reactivity. uchicago.edunorthwestern.eduresearchgate.netGuides the design of novel derivatives with tailored properties.

Integration of this compound in Sustainable Technologies

The favorable environmental profile of this compound makes it a prime candidate for integration into a wide range of sustainable technologies. nbinno.com Its biodegradability and derivation from renewable resources—natural fatty acids and amino acids—align with the principles of green chemistry. atamankimya.comatamankimya.com

In the realm of environmental remediation, there is growing interest in using surfactants to enhance the cleanup of contaminated soil and water. issmge.orgmdpi.com Biosurfactants and other biodegradable surfactants like this compound can help to solubilize and remove hydrophobic pollutants, such as hydrocarbons from oil spills. mdpi.comresearchgate.net Its effectiveness in removing grease and dirt, combined with its biodegradability, makes it a preferred choice for environmentally conscious consumers in household cleaners. marknature.com

Furthermore, the development of "green" formulations in various industries is a major trend. nbinno.com this compound is increasingly being used as a bio-based alternative to traditional sulfate-based surfactants in personal care products and industrial cleaners, reducing the environmental footprint of these products. nbinno.compcc.eu Its production from natural and renewable materials further enhances its sustainability credentials. pcc.eu

Cross-Disciplinary Research Opportunities for this compound Applications

The unique properties of this compound are opening up research opportunities in a variety of fields beyond its conventional use.

In biochemistry and biotechnology , it is utilized for the solubilization and separation of membrane proteins. atamanchemicals.commpbio.comavantorsciences.comfishersci.com Its ability to disrupt biological membranes in a relatively gentle manner makes it a valuable tool for studying the structure and function of these essential proteins. atamankimya.com

In materials science , this compound has demonstrated efficacy as a corrosion inhibitor for metals. atamanchemicals.comampp.orgnih.gov It forms a protective layer on the metal surface, preventing corrosive agents from causing damage. ampp.org This property is of significant interest for applications in metal processing and protection. nih.govnih.govgoogle.com

In the pharmaceutical and biomedical fields , the ability of this compound to form micelle-like aggregates that can encapsulate other molecules is being explored for drug delivery applications. researchgate.netwikipedia.orgresearchgate.net These aggregates could potentially be used to carry drugs through the skin or to specific targets within the body. wikipedia.org Its interaction with myoglobin, an oxygen-storage protein, has also been studied, suggesting its potential in biomedical applications. researchgate.net

Q & A

Q. What are the standard methods for synthesizing Sodium N-lauroylsarcosinate in laboratory conditions?

this compound is synthesized via the reaction of lauroyl chloride with sodium hydroxide under alkaline conditions. The process involves precise stoichiometric control to ensure >98% purity, followed by purification through recrystallization or solvent extraction. Analytical validation via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) is recommended to confirm structural integrity .

Q. What analytical techniques are recommended for assessing the purity of this compound in research samples?

Key methods include:

  • Thin-layer chromatography (TLC) for preliminary purity checks.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (293.38 g/mol) .
  • Titration assays to quantify active surfactant content. Certificates of Analysis (COA) should be cross-referenced for batch-specific validation, including pH (7.0–9.0) and solubility (293 g/L in water at 20°C) .

Q. What are the key safety considerations when handling this compound in experimental settings?

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (R36/37/38) .
  • Ventilation: Use fume hoods to prevent inhalation of dust (R23) .
  • First aid: Immediate rinsing with water for skin/eye contact and medical consultation if irritation persists .
  • Storage: Keep in airtight containers at room temperature, away from strong oxidizers .

Q. What pharmacopeial standards apply to this compound when used as an excipient in pharmaceutical formulations?

The United States Pharmacopeia (USP) classifies it as an emollient and emulsifying agent. Compliance requires adherence to monographs specifying fatty acid composition, hydroxyl value (≤5 mg KOH/g), and residual solvent limits. Recent updates mandate detailed identification tests, including infrared spectroscopy (IR) and fatty acid profiling .

Advanced Research Questions

Q. How do pH variations influence the self-assembly properties of this compound in aqueous solutions?

At neutral to alkaline pH (7.0–9.0), this compound forms micelles with a critical micelle concentration (CMC) of ~14.6 mM. Acidic conditions (pH <5) disrupt micellar structures, favoring vesicle formation when mixed with cationic surfactants like N-cetylpyridinium chloride (CPC). Dynamic light scattering (DLS) and cryo-electron microscopy (cryo-EM) are critical for characterizing these transitions .

Q. What experimental strategies can resolve contradictions in reported cytotoxicity data for this compound across cell lines?

  • Dose-response profiling: Use a range of concentrations (e.g., 0.1–10 mM) to identify threshold effects.
  • Cell-type specificity: Compare epithelial (e.g., HeLa) and immune cells (e.g., THP-1) due to differential membrane lipid composition.
  • Penetration enhancer effects: Control for co-administered compounds that may synergize toxicity via skin barrier disruption .

Q. What mechanistic insights explain this compound's ability to inhibit viral protein interactions, as observed in SARS-CoV-2 studies?

Molecular docking simulations suggest that this compound competitively binds to the SARS-CoV-2 spike protein’s receptor-binding domain (RBD), disrupting ACE2 interactions. Experimental validation involves surface plasmon resonance (SPR) to measure binding affinity (KD) and pseudovirus neutralization assays .

Q. How does the presence of divalent cations (e.g., Ca²⁺, Mg²⁺) affect the colloidal stability of this compound in buffer systems?

Divalent cations induce precipitation via charge neutralization, reducing colloidal stability. Chelating agents (e.g., EDTA) or low-ionic-strength buffers (e.g., Tris-HCl) are recommended for maintaining micellar integrity. Zeta potential measurements and turbidity assays are essential for optimizing formulation stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.